molecular formula C7H8ClF6NO2 B2717004 4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2309460-11-3

4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

Cat. No. B2717004
CAS RN: 2309460-11-3
M. Wt: 287.59
InChI Key: SRRNMAAGDOXQHJ-UHFFFAOYSA-N
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Description

“4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” is a chemical compound with the IUPAC name (3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid hydrochloride . It has a molecular weight of 287.59 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of pyrrolidines, a core structure in the compound, has also been well-studied .


Molecular Structure Analysis

The molecular structure of “4,4-Bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride” includes a pyrrolidine ring substituted with two trifluoromethyl groups at the 4-position and a carboxylic acid group at the 3-position .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its InChI code is 1S/C7H7F6NO2.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H2,(H,15,16);1H .

Scientific Research Applications

Adsorption and Corrosion Inhibition

  • Research on 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid solutions demonstrates the significance of substituents in inhibitor molecules. These compounds, while not the same, share functional and structural characteristics with pyrrolidine derivatives, suggesting potential in corrosion inhibition applications (Bentiss et al., 2007).

Antiviral Applications

  • The discovery of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase points towards the potential use of related structures in designing antiviral drugs. Structural and electronic effects play a crucial role in the inhibitory efficiency of these compounds (Wang et al., 2001).

Ionic Liquids and Electrochemistry

  • Pyrrolidinium cations have been used to synthesize novel salts with reduced melting points and high conductivity, suggesting their utility in creating new ionic liquids and electrolytes (McFarlane et al., 2000).

Luminescent Materials

  • The formation of luminescent metallogels using bis(triazolyl)pyridine ligands showcases the potential of pyrrolidine and related structures in developing materials with unique optical properties (McCarney et al., 2015).

Polymer Science

  • Pyridine-containing aromatic dianhydride monomers, including those with pyrrolidine rings, have been used to synthesize polyimides with excellent thermal stability and low dielectric constants, highlighting their application in high-performance materials (Wang et al., 2006).

Catalysis

  • The use of zwitterionic salts derived from pyrrolidinopyridine as organocatalysts for transesterification reactions presents an innovative approach to catalysis, utilizing the unique properties of pyrrolidine structures (Ishihara et al., 2008).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F6NO2.ClH/c8-6(9,10)5(7(11,12)13)2-14-1-3(5)4(15)16;/h3,14H,1-2H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRNMAAGDOXQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(C(F)(F)F)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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